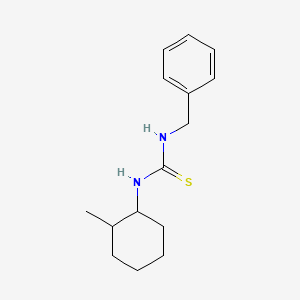
1-Benzyl-3-(2-methylcyclohexyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-(2-methylcyclohexyl)thiourea is an organic compound with the molecular formula C15H22N2S. It belongs to the class of thioureas, which are sulfur analogs of ureas. This compound is characterized by the presence of a benzyl group, a methylcyclohexyl group, and a thiourea moiety. Thioureas are known for their diverse chemical reactivity and have found applications in various fields, including medicinal chemistry, agriculture, and material science.
Méthodes De Préparation
The synthesis of 1-Benzyl-3-(2-methylcyclohexyl)thiourea typically involves the reaction of benzyl isothiocyanate with 2-methylcyclohexylamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
Benzyl isothiocyanate+2-methylcyclohexylamine→this compound
Industrial production methods for thioureas often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
1-Benzyl-3-(2-methylcyclohexyl)thiourea undergoes various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form corresponding ureas or sulfoxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of thioureas can yield amines or thiols, depending on the reaction conditions and reducing agents used, such as lithium aluminum hydride.
Substitution: Thioureas can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles like halides or alkoxides.
Cyclization: Thioureas can participate in cyclization reactions to form heterocyclic compounds, such as thiazoles and thiadiazoles, under appropriate conditions
Applications De Recherche Scientifique
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes have been investigated for their catalytic properties and potential use in organic synthesis.
Biology: Thioureas, including 1-Benzyl-3-(2-methylcyclohexyl)thiourea, have shown antimicrobial and antiviral activities. They are being explored as potential therapeutic agents against various pathogens.
Medicine: Research has indicated that thioureas may possess anticancer properties, making them candidates for drug development. Their ability to inhibit certain enzymes and proteins involved in cancer progression is of particular interest.
Industry: Thioureas are used as corrosion inhibitors, stabilizers in polymer production, and additives in lubricants. .
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-(2-methylcyclohexyl)thiourea involves its interaction with molecular targets, such as enzymes and proteins. Thioureas can inhibit enzyme activity by binding to the active site or by forming covalent bonds with essential amino acid residues. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic or biological effect. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Benzyl-3-(2-methylcyclohexyl)thiourea can be compared with other thiourea derivatives, such as:
1-Benzyl-3-phenylthiourea: Similar in structure but with a phenyl group instead of a methylcyclohexyl group. It exhibits different reactivity and biological activity.
1-Benzyl-3-(2-ethoxyphenyl)thiourea:
1-Benzyl-3-(2-methoxyphenyl)thiourea: The presence of a methoxy group influences its solubility and reactivity compared to the methylcyclohexyl derivative
Propriétés
Formule moléculaire |
C15H22N2S |
|---|---|
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
1-benzyl-3-(2-methylcyclohexyl)thiourea |
InChI |
InChI=1S/C15H22N2S/c1-12-7-5-6-10-14(12)17-15(18)16-11-13-8-3-2-4-9-13/h2-4,8-9,12,14H,5-7,10-11H2,1H3,(H2,16,17,18) |
Clé InChI |
KKYMUHDXNQCOFT-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC1NC(=S)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


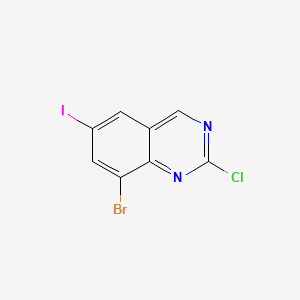
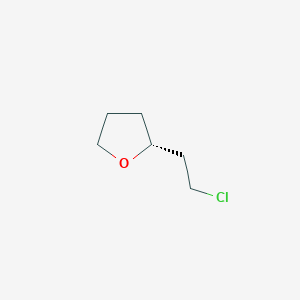
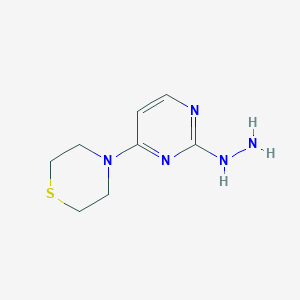
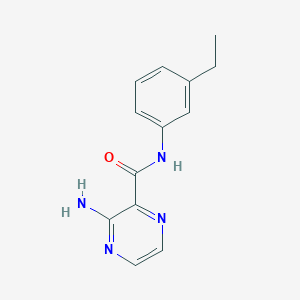
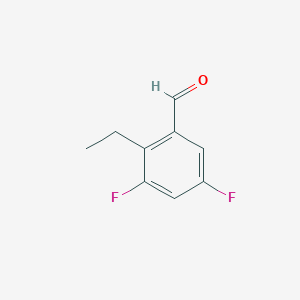
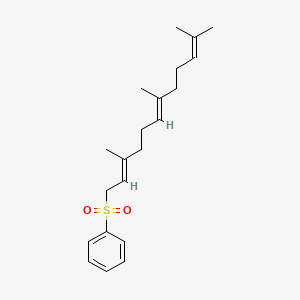

![3H-Spiro[benzofuran-2,1'-cyclohexan]-4'-one](/img/structure/B14893921.png)
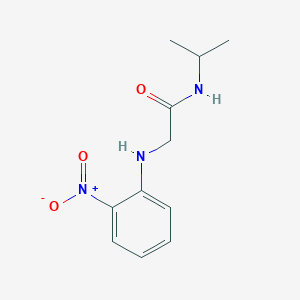
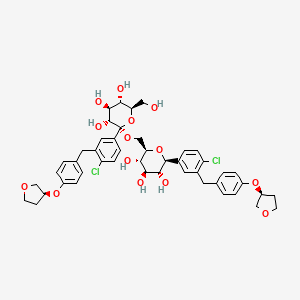

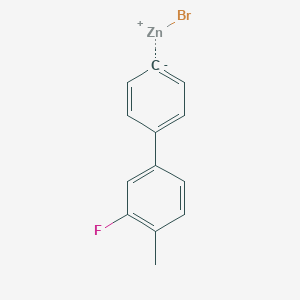
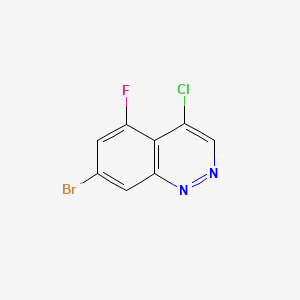
![(2E)-4-{2-[(3-methoxyphenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B14893957.png)
